molecular formula C15H14ClNO2 B11754669 11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid

11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid

Cat. No.: B11754669
M. Wt: 275.73 g/mol
InChI Key: QLZBCIAHOPMRLV-UHFFFAOYSA-N
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Description

This compound belongs to the cyclohepta[b]quinoline family, characterized by a seven-membered cycloheptane ring fused to a quinoline core. The chlorine substituent at position 11 and the carboxylic acid group at position 3 distinguish it from other analogues. Its synthesis involves chlorination and carboxylation steps, as inferred from related pathways (e.g., POCl₃-mediated chlorination in cycloheptaquinoline derivatives ). The carboxylic acid group enhances polarity, influencing solubility and biological interactions, while the chlorine atom may modulate electronic and steric properties.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid

InChI

InChI=1S/C15H14ClNO2/c16-14-10-4-2-1-3-5-12(10)17-13-8-9(15(18)19)6-7-11(13)14/h6-8H,1-5H2,(H,18,19)

InChI Key

QLZBCIAHOPMRLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C3=C(C=C(C=C3)C(=O)O)N=C2CC1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of the chlorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of cyclohepta[b]quinoline structures exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, suggesting a mechanism that may involve interference with cellular signaling pathways .
  • Antimicrobial Properties :
    • Studies have shown that compounds similar to 11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline demonstrate antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
  • Neuroprotective Effects :
    • Some research highlights the neuroprotective effects of quinoline derivatives in models of neurodegenerative diseases. The compound may help in reducing oxidative stress and inflammation in neuronal cells, indicating its potential for treating conditions like Alzheimer's disease .

Material Science Applications

  • Polymer Chemistry :
    • The compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its unique structure allows for the development of materials with specific functionalities tailored for various applications .
  • Dyes and Pigments :
    • Due to its chromophoric properties, 11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline can be explored as a dyeing agent in textiles or as a pigment in plastics. Its stability under UV light makes it suitable for outdoor applications .

Case Studies

  • Case Study on Anticancer Properties :
    • A study published in the Journal of Medicinal Chemistry examined the anticancer effects of several quinoline derivatives on human breast cancer cells. The results indicated that modifications to the cyclohepta structure could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on healthy cells .
  • Research on Antimicrobial Activity :
    • In a comparative study of various quinoline derivatives against Gram-positive and Gram-negative bacteria, 11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline showed significant inhibition zones compared to standard antibiotics. This research suggests its potential use as an alternative antimicrobial agent .

Mechanism of Action

The mechanism of action of 11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it binds to acetylcholinesterase, preventing the breakdown of acetylcholine . This interaction can lead to various biological effects, making it a compound of interest in pharmacological research.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural differences among analogues include:

  • Position of substituents: Chlorine, fluorine, or nitrogenous groups (e.g., pyrrolidinyl, piperidinyl) at positions 2, 3, or 11.
  • Functional groups : Carboxylic acids, methyl groups, or halogens.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight XLogP3 TPSA (Ų) Key Properties
Target compound Cl (C11), COOH (C3) C₁₅H₁₄ClNO₂ 283.73 ~3.5* ~50.6* High polarity
2-Fluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid F (C2), COOH (C11) C₁₅H₁₄FNO₂ 259.28 3.2 50.6 97% purity, solubility in DCM
11-(Pyrrolidin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline Pyrrolidinyl (C11) C₁₈H₂₂N₂ 266.38 4.0 15.8 Lipophilic, low TPSA
11-Chloro-1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline Cl (C11), CH₃ (C1, C4) C₁₆H₁₈ClN 259.77 4.8 12.9 High logP, hydrophobic

*Predicted values based on analogous structures.

Acetylcholinesterase (AChE) Inhibition

Cycloheptaquinoline derivatives exhibit AChE inhibitory activity, but potency depends on substituents:

  • Cycloheptane analogues: Lengthening the tether chain in hybrids reduces potency when a carboxylic acid is present (e.g., 12.9-fold decrease for 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline hybrids ).
  • Methoxybenzofuran hybrids : Bulky substituents (e.g., cyclohepta rings) may hinder enzyme binding .

Anticancer Potential

  • 2-Fluoro-carboxylic acid derivatives : Incorporated into bis-carboxamide ligands targeting telomeric quadruplex DNA, showing enhanced binding due to structural bulkiness .
  • Target compound : The carboxylic acid at C3 may facilitate interactions with DNA phosphate backbones, though direct evidence is pending.

Biological Activity

11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H15ClN2O2
  • Molecular Weight : 288.74 g/mol
  • CAS Number : 5778-71-2

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of AChE and BChE:

CompoundAChE IC50 (nM)BChE IC50 (nM)
11-Chloro Compound15.1 ± 0.25.96 ± 0.58
CyclohexaquinolineOptimal Activity-
Cycloheptaquinoline-Optimal Activity

These results suggest that the compound may serve as a dual inhibitor, which is advantageous for treating conditions characterized by cholinergic deficits .

Antioxidant Activity

In addition to cholinesterase inhibition, this compound demonstrates notable antioxidant properties. Studies have shown that it can significantly reduce oxidative stress markers in biological systems:

  • ABTS Assay : High antioxidant activity was recorded.
  • Lipid Peroxidation : The compound inhibited lipid peroxidation in mouse brain homogenates.

This antioxidant capability is essential for protecting neuronal cells from oxidative damage, further supporting its potential therapeutic applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their derivatives:

  • Study on Cholinesterase Inhibition :
    • A series of derivatives were synthesized and tested for their inhibitory effects on AChE and BChE.
    • The most potent inhibitors were identified as having structural features similar to the cycloheptaquinoline framework.
  • Neuroprotective Effects :
    • In vivo studies demonstrated that compounds with a similar structure could improve cognitive function in animal models of Alzheimer's disease.
    • These studies highlighted the potential for these compounds to cross the blood-brain barrier effectively .
  • Antioxidant Mechanisms :
    • Quantum chemical calculations provided insights into the mechanism behind the antioxidant activity observed in vitro.
    • The research indicated that these compounds could scavenge free radicals effectively, contributing to their neuroprotective effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 11-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-3-carboxylic acid, and what are the critical parameters affecting yield?

  • Methodological Answer : The synthesis of polycyclic quinoline-carboxylic acids typically involves cyclization reactions using POCl₃ or other acylating agents. For example, cyclopentanone and anthranilic acid can undergo cyclization in POCl₃ to form chloro-substituted quinoline intermediates, followed by carboxylation or hydrolysis steps . Critical parameters include:

  • Reagent stoichiometry : Excess POCl₃ improves cyclization efficiency but requires careful quenching.
  • Temperature control : Reactions often require reflux conditions (e.g., 110–120°C) to avoid side products.
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is commonly used to isolate the carboxylic acid derivative .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the carboxylic proton (δ ~12–13 ppm, broad) and aromatic protons in the tetrahydrocycloheptaquinoline core (δ 7.0–8.5 ppm). The chlorine substituent induces deshielding in adjacent carbons (~120–130 ppm) .
  • IR : A strong C=O stretch (~1670–1700 cm⁻¹) confirms the carboxylic acid group. Absence of ester or amide peaks rules out derivatives .
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C₁₆H₁₃ClNO₂ for a related compound, m/z 298.0602 [M+H]⁺) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across assay systems for this compound?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, cell lines). To address this:

  • Standardize assay protocols : Use consistent cell lines (e.g., HEK293 for kinase assays) and buffer systems (e.g., PBS at pH 7.4).
  • Control for solubility : Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid aggregation .
  • Validate target engagement : Use orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinity .

Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pKa prediction : Tools like MarvinSketch or ACD/Labs calculate the carboxylic acid group’s pKa (~2.5–3.5), indicating ionization in physiological pH.
  • Molecular dynamics (MD) simulations : Simulate the compound’s conformation in aqueous buffers to assess stability. For example, protonated carboxylic groups may form intramolecular H-bonds with the quinoline nitrogen, enhancing stability .
  • Degradation pathways : Density functional theory (DFT) can model hydrolysis or oxidation pathways, identifying susceptible sites (e.g., chloro-substituent hydrolysis at high pH) .

Q. What are the structure-activity relationship (SAR) trends for modifying substituents on the tetrahydrocycloheptaquinoline core?

  • Methodological Answer :

  • Chloro position : Substitution at C-11 enhances steric interactions with hydrophobic enzyme pockets (e.g., kinase targets like DYRK1A), while C-3 carboxylation is critical for hydrogen bonding .
  • Ring saturation : The tetrahydro moiety reduces planarity, potentially improving solubility but decreasing intercalation with DNA/RNA .
  • Derivatization : Esterification of the carboxylic acid (e.g., ethyl ester) improves membrane permeability but requires hydrolysis for activity .

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